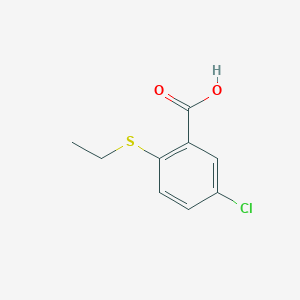

5-Chloro-2-(ethylsulfanyl)benzoic acid

Descripción

BenchChem offers high-quality 5-Chloro-2-(ethylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(ethylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-chloro-2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUUCNTYVWAIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

5-Chloro-2-(ethylsulfanyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate certain enzymes, thereby influencing the overall metabolic flux within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 5-Chloro-2-(ethylsulfanyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The compound may bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activity. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(ethylsulfanyl)benzoic acid remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At high doses, 5-Chloro-2-(ethylsulfanyl)benzoic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

5-Chloro-2-(ethylsulfanyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolic intermediates. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play crucial roles in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 5-Chloro-2-(ethylsulfanyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence energy production and oxidative stress responses. The localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid within the cell determines its interactions with various biomolecules and its overall impact on cellular function .

Actividad Biológica

5-Chloro-2-(ethylsulfanyl)benzoic acid, a benzoic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₂S

- IUPAC Name : 5-Chloro-2-(ethylsulfanyl)benzoic acid

- SMILES : CCSC1=C(C=C(C=C1)Cl)C(=O)O

- InChI Key : InChI=1S/C9H9ClO2S/c1-2...

The compound features a chloro substituent and an ethylthio group attached to the benzoic acid core, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 5-Chloro-2-(ethylsulfanyl)benzoic acid against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Enterococcus faecium | 12 | |

| Bacillus subtilis | 10 | |

| Candida albicans | 8 |

The results indicate that 5-Chloro-2-(ethylsulfanyl)benzoic acid is particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid were evaluated in various cancer cell lines. Preliminary findings suggest that while the compound exhibits some cytotoxicity, it may also possess selective toxicity towards specific cancer types.

Cytotoxicity Data Table

These results indicate a potential for therapeutic application in cancer treatment, with a favorable safety profile in normal cells.

The biological activity of 5-Chloro-2-(ethylsulfanyl)benzoic acid may be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound could inhibit key enzymes involved in microbial growth and inflammation.

Proposed Mechanisms

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It might downregulate the production of inflammatory cytokines through interference with signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzoic acid derivatives similar to 5-Chloro-2-(ethylsulfanyl)benzoic acid:

- Antimicrobial Screening : A study found that similar compounds inhibited multiple bacterial strains effectively, suggesting a class effect among benzoic acids .

- Inflammation Models : Research indicated that benzoic acid derivatives can reduce inflammation markers in vitro, supporting their potential therapeutic use in inflammatory diseases .

- Cancer Cell Line Studies : Investigations into various benzoic acid derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-(ethylsulfanyl)benzoic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity :

Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness is quantified through inhibition zones in mm.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

- Anticancer Activity :

Research indicates that this compound may induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.3 |

| A549 | 12.0 |

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemicals. Its unique structure allows it to be modified into more complex derivatives that can enhance crop protection or pest management strategies.

Materials Science

5-Chloro-2-(ethylsulfanyl)benzoic acid is utilized in the development of new materials due to its chemical reactivity. It can act as a building block for synthesizing polymers or other advanced materials with specific properties.

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of 5-Chloro-2-(ethylsulfanyl)benzoic acid against multi-drug resistant bacterial strains. The results indicated a promising inhibition profile, especially against Staphylococcus aureus, suggesting its potential development as a novel antibacterial agent.

Case Study on Anticancer Properties

In another investigation focusing on breast cancer cell lines, the compound significantly reduced cell viability and induced cell cycle arrest. The researchers proposed further studies to explore its mechanism of action and clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.